4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide is an organic compound with the molecular formula C17H15Br2N3O2 This compound is characterized by the presence of a benzylidenehydrazinyl group, a bromophenyl group, and an oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide typically involves the condensation of benzylidenehydrazine with an appropriate bromophenyl-substituted oxobutanamide precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-(4-Bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
- 4-[(2E)-2-(4-Chlorobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
Uniqueness
4-[(2E)-2-benzylidenehydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16BrN3O2 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(3-bromophenyl)butanediamide |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-7-4-8-15(11-14)20-16(22)9-10-17(23)21-19-12-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
SWLIHKIWRFQHGJ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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